molecular formula C3H8O2 B1429242 2-Methoxy-D3-ethanol CAS No. 97840-77-2

2-Methoxy-D3-ethanol

Cat. No.: B1429242
CAS No.: 97840-77-2
M. Wt: 79.11 g/mol
InChI Key: XNWFRZJHXBZDAG-FIBGUPNXSA-N
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Description

2-Methoxy-D3-ethanol is a deuterated form of 2-Methoxyethanol, an organic compound with the chemical formula C3H8O2. It is a clear, colorless liquid with an ether-like odor and is primarily used as a solvent. The deuterated version, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-D3-ethanol can be synthesized through the nucleophilic attack of deuterated methanol (CD3OH) on protonated ethylene oxide (C2H4O) followed by proton transfer. The reaction typically occurs under acidic conditions to facilitate the nucleophilic attack and subsequent proton transfer.

Industrial Production Methods

Industrial production of this compound involves the same basic principles as the laboratory synthesis but on a larger scale. The process includes the careful handling of deuterated methanol and ethylene oxide under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-D3-ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methoxyacetic acid.

    Reduction: It can be reduced to form 2-methoxyethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

    Oxidation: Methoxyacetic acid.

    Reduction: 2-Methoxyethanol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-D3-ethanol is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in metabolic studies to trace the pathways of methoxyethanol in biological systems.

    Medicine: Investigated for its potential therapeutic effects and toxicity studies.

    Industry: Utilized in the production of varnishes, dyes, and resins, as well as an additive in airplane deicing solutions.

Mechanism of Action

The mechanism of action of 2-Methoxy-D3-ethanol involves its metabolism to methoxyacetic acid, which is the active metabolite responsible for its biological effects. The compound is metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is further oxidized to methoxyacetic acid. This metabolite can enter the Krebs cycle, where it forms methoxy citrate, affecting cellular metabolism.

Comparison with Similar Compounds

2-Methoxy-D3-ethanol is similar to other glycol ethers such as:

    2-Methoxyethanol: The non-deuterated form, used for similar applications but without the benefits of deuterium labeling.

    Ethylene glycol monomethyl ether: Another glycol ether with similar solvent properties.

    Methyl cellosolve: Used in similar industrial applications but differs in its specific chemical structure and properties.

The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful for tracing studies and understanding reaction mechanisms in scientific research.

Properties

IUPAC Name

2-(trideuteriomethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFRZJHXBZDAG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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